Potassium indigotrisulfonate

Overview

Description

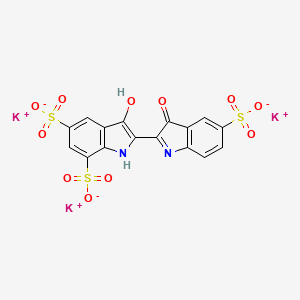

Potassium indigotrisulfonate, also known as 5,5’,7-indigotrisulfonic acid tripotassium salt, is a dark blue fine crystalline powder. It is primarily used as an ozone-scavenging reagent due to its rapid reaction with ozone. This compound is also utilized in various scientific applications, including colorimetric methods for measuring atmospheric ozone and residual aqueous ozone by gas diffusion flow injection analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium indigotrisulfonate is synthesized by sulfonating indigo dye. The process involves treating indigo with fuming sulfuric acid, which introduces sulfonic acid groups into the indigo molecule. The resulting indigotrisulfonic acid is then neutralized with potassium hydroxide to form the tripotassium salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves:

- Sulfonation of indigo with fuming sulfuric acid.

- Neutralization with potassium hydroxide.

- Crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium indigotrisulfonate undergoes various chemical reactions, including:

Oxidation: It reacts with ozone, making it an effective ozone-scavenging reagent.

Reduction: It can be reduced under specific conditions to form different derivatives.

Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Ozone is the primary reagent used in oxidation reactions.

Reduction: Reducing agents such as sodium dithionite can be used.

Substitution: Various nucleophiles can be employed for substitution reactions

Major Products:

Oxidation: The primary product is the oxidized form of this compound.

Reduction: Reduced derivatives of the compound.

Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

Potassium indigotrisulfonate has a wide range of applications in scientific research:

Chemistry: Used as an ozone-scavenging reagent and in colorimetric methods for measuring ozone.

Biology: Employed in various assays and analytical techniques.

Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.

Industry: Utilized in the textile industry for dyeing and as a colorant in various products

Mechanism of Action

The primary mechanism of action of potassium indigotrisulfonate is its ability to react rapidly with ozone. The sulfonic acid groups in the molecule facilitate this reaction, making it an effective ozone-scavenging reagent. This reaction helps in measuring and controlling ozone levels in various environments .

Comparison with Similar Compounds

- Indigotetrasulfonate tetrapotassium salt

- Indigodisulfonate dipotassium salt

- Potassium benzenesulfonate

Comparison: Potassium indigotrisulfonate is unique due to its specific structure, which includes three sulfonic acid groups. This structure enhances its reactivity with ozone compared to other similar compounds. Additionally, its applications in colorimetric methods and ozone measurement make it distinct from other sulfonated indigo derivatives .

Properties

IUPAC Name |

tripotassium;3-hydroxy-2-(3-oxo-5-sulfonatoindol-2-yl)-1H-indole-5,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O11S3.3K/c19-15-8-3-6(30(21,22)23)1-2-10(8)17-13(15)14-16(20)9-4-7(31(24,25)26)5-11(12(9)18-14)32(27,28)29;;;/h1-5,18,20H,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANKRXMWIUVRAN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=N2)C3=C(C4=C(N3)C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7K3N2O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951271 | |

| Record name | Tripotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28606-01-1, 67627-18-3 | |

| Record name | Tripotassium 3,3'-dioxo-(:2,2'-biindoline)trisulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028606011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripotassium indigo-5,5',7'-trisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067627183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium 3,3'-dioxo-[Δ2,2'-biindoline]trisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPOTASSIUM INDIGO-5,5',7'-TRISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZA8N0ABT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Potassium indigotrisulfonate used as a model compound in ozone studies?

A1: this compound (PITS) reacts rapidly and stoichiometrically with ozone, making it an ideal indicator for ozone presence and concentration. [, , ] Its color change upon reaction allows for easy visual and spectrophotometric monitoring of ozone levels.

Q2: How is this compound used to evaluate the performance of electrochemical oxidation systems?

A2: PITS serves as a model pollutant in electrochemical oxidation studies due to its well-defined degradation pathway. [, ] Researchers can assess the efficiency of different electrode materials and operating conditions by monitoring PITS degradation kinetics and energy consumption. For instance, one study used PITS to evaluate a boron-doped diamond anode for treating landfill leachate, observing complete PITS elimination at specific current intensities. [] Another study demonstrated the efficacy of a novel 3D electrolytic cell reactor by successfully oxidizing PITS with significantly lower energy consumption compared to conventional ozone generators. []

Q3: Can this compound be used to study air-liquid interface exposure systems?

A3: Yes, PITS can help evaluate the performance of air-liquid interface (ALI) exposure systems designed for cell-based toxicity studies. [] Its sensitivity to ozone allows researchers to verify ozone delivery and dosimetry within the ALI system. One study successfully utilized PITS to confirm accurate ozone dosing and demonstrated the system's ability to expose lung cells to controlled ozone concentrations. []

Q4: Does the size of the surface dielectric barrier discharge (S-DBD) device affect the degradation of this compound?

A4: Research suggests that the size of S-DBD devices, specifically the diameter of the annular electrodes, can influence PITS degradation efficiency. [] While local plasma properties might remain consistent, electrohydrodynamic (EHD) forces generated in devices with specific diameters (~30 mm) were found to enhance reactive species transport, leading to a three-fold increase in PITS degradation efficacy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[6,8-Dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1211015.png)

![5-[(2,4-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B1211016.png)

![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B1211018.png)